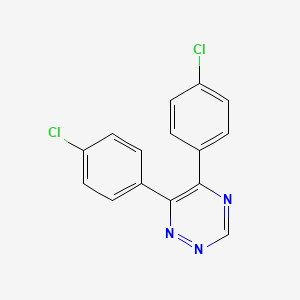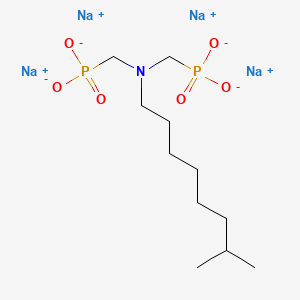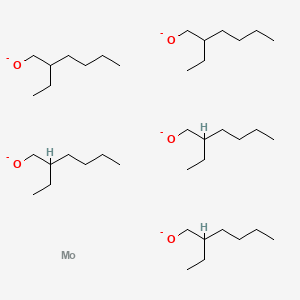
Hydroxytris(hydroxyacetato-O1,O2)zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxytris(hydroxyacetato-O1,O2)zirconium is a zirconium-based compound with the molecular formula C6H10O10Zr.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxytris(hydroxyacetato-O1,O2)zirconium can be synthesized through various methods. One common approach involves the reaction of zirconium salts with hydroxyacetic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using zirconium chloride and hydroxyacetic acid. The reaction is carried out in reactors with precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxytris(hydroxyacetato-O1,O2)zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxide.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium compounds.
Substitution: The hydroxyacetato ligands can be substituted with other ligands, leading to the formation of different zirconium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using various organic ligands under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Zirconium oxide (ZrO2)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various zirconium complexes with different ligands
Scientific Research Applications
Hydroxytris(hydroxyacetato-O1,O2)zirconium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomedical applications, including drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials, including ceramics and coatings
Mechanism of Action
The mechanism of action of hydroxytris(hydroxyacetato-O1,O2)zirconium involves its ability to interact with various molecular targets. The hydroxyacetato ligands can coordinate with metal ions, facilitating catalytic reactions. Additionally, the compound’s zirconium center can participate in redox reactions, contributing to its catalytic activity .
Comparison with Similar Compounds
Hydroxytris(hydroxyacetato-O1,O2)zirconium can be compared with other zirconium-based compounds, such as:
Zirconium oxide (ZrO2): Known for its high stability and use in ceramics.
Zirconium chloride (ZrCl4): Commonly used as a precursor in zirconium chemistry.
Zirconium acetylacetonate: Used as a catalyst in various organic reactions.
This compound is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other zirconium compounds .
Properties
CAS No. |
71975-59-2 |
|---|---|
Molecular Formula |
C6H11O10Zr |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
2-hydroxyacetic acid;zirconium(3+);hydrate |
InChI |
InChI=1S/3C2H3O3.H2O.Zr/c3*3-1-2(4)5;;/h3*1,3H,(H,4,5);1H2;/q3*-1;;+3 |
InChI Key |
DUCBAHAXEFGBDH-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)O)O.[CH-](C(=O)O)O.[CH-](C(=O)O)O.O.[Zr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)











